Product packaging for 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride(Cat. No.:)

3-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Cat. No.: B13246807
M. Wt: 264.07 g/mol
InChI Key: ZGKJNHOBNGJYLZ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzene-1-sulfonyl fluoride ( 1934412-10-8) is a versatile benzenesulfonyl fluoride derivative of high interest in chemical synthesis and drug discovery. This compound features the molecular formula C 7 H 3 BrFNO 2 S and has a molecular weight of 264.07 g/mol . Its structure contains three distinct reactive centers: a sulfonyl fluoride group, a bromine atom, and a cyano group. This multi-functional architecture makes it a valuable scaffold for constructing diverse chemical libraries, particularly in the synthesis of sulfonamide derivatives through sulfur(VI) fluoride exchange (SuFEx) reactions, a class of click chemistry . The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of complex carbon-based frameworks. Simultaneously, the electron-withdrawing cyano group can influence the electronic properties of the aromatic ring and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for molecular diversification . As a key chemical intermediate, this compound is primarily used in medicinal chemistry for the development of targeted covalent inhibitors and in material science. The compound requires cold-chain transportation and proper storage to maintain stability . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNO2S B13246807 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNO2S

Molecular Weight

264.07 g/mol

IUPAC Name

3-bromo-4-cyanobenzenesulfonyl fluoride

InChI

InChI=1S/C7H3BrFNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H

InChI Key

ZGKJNHOBNGJYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)C#N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Bromo 4 Cyanobenzene 1 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride (-SO₂F) group is known for its unique combination of stability and latent reactivity. Unlike sulfonyl chlorides, sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis and are generally resistant to reduction. This stability allows them to be compatible with a wide range of reaction conditions. However, the strong electrophilicity of the sulfur(VI) center can be harnessed for specific transformations, most notably in nucleophilic substitution reactions.

Aryl sulfonyl fluorides are prominent electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reaction involves the exchange of the fluoride atom with a nucleophile, forming a stable covalent bond. The reliability, high yield, and broad functional group tolerance of SuFEx reactions have established them as a powerful tool in chemical synthesis, materials science, and chemical biology.

Aryl sulfonyl fluorides react efficiently with oxygen-based nucleophiles, particularly phenols and alcohols, to form sulfonate esters. This transformation is a cornerstone of SuFEx chemistry. The reaction typically proceeds in the presence of a base, which deprotonates the hydroxyl group to generate a more nucleophilic alkoxide or phenoxide ion. Hindered guanidine (B92328) bases, in combination with silicon-based additives like hexamethyldisilazane (B44280) (HMDS), have been shown to be excellent catalysts, accelerating the coupling of both aryl and alkyl alcohols with sulfonyl fluorides. The phenol (B47542) group often reacts selectively even in the presence of other nucleophilic groups like amines and other hydroxyls.

Table 1: Representative Reactions of Aryl Sulfonyl Fluorides with Oxygen-Based Nucleophiles

Aryl Sulfonyl Fluoride Nucleophile Catalyst/Conditions Product Yield Reference
Methane­sulfonyl fluoride Various Aryl Alcohols BTMG (5 mol%), HMDS (2.0 equiv), Dioxane, 25 °C, 5 min Aryl Sulfonates >90%
Ethyl­sulfonyl fluoride Various Alkyl Alcohols BTMG (5 mol%), HMDS (2.0 equiv), Dioxane, 25 °C, 5 min Alkyl Sulfonates 85-99%
4-Toluene­sulfonyl fluoride Phenol DBU, Dioxane, 25 °C, 5 min Phenyl Tosylate 98%
Gaseous SO₂F₂ Various Phenols Organic Base (e.g., DBU, TBD) Aryl Fluorosulfates 61-97%

The formation of sulfonamides through the reaction of sulfonyl fluorides with primary and secondary amines is a synthetically valuable transformation. While historically challenging, recent advancements have led to the development of highly efficient catalytic systems. A combination of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), and a silicon additive has been shown to facilitate the amidation of a wide range of sulfonyl fluorides, including sterically hindered substrates, with excellent yields (typically 87-99%). This method provides a significant advantage over traditional methods that use less stable sulfonyl chlorides. Studies have shown that deprotonation of the amine nucleophile, for instance using a strong base, can favor the SuFEx reaction at the sulfonyl group over competing reactions like nucleophilic aromatic substitution.

Table 2: Catalytic Amidation of Aryl Sulfonyl Fluorides

Aryl Sulfonyl Fluoride Amine Nucleophile Catalyst/Conditions Product Type Yield Reference
4-Toluene­sulfonyl fluoride tert-Butylamine HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C N-(tert-Butyl)-4-methyl­benzene (B151609)­sulfonamide 99%
Benzene­sulfonyl fluoride Aniline HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C N-Phenyl­benzene­sulfonamide 98%
Naphthalene-2-sulfonyl fluoride Dibenzylamine HOBt (1 mol%), DIPEA, TMDS, DMSO, 60 °C N,N-Dibenzyl­naphthalene-2-sulfonamide 99%
3-Nitro­benzene­sulfonyl fluoride Isopropylamine HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C N-Isopropyl-3-nitro­benzene­sulfonamide 99%

Traditionally, sulfonyl fluorides have been considered relatively inert towards carbon-carbon bond-forming reactions under transition-metal catalysis. However, recent breakthroughs have expanded their synthetic utility. Notably, aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This desulfonative coupling proceeds via the cleavage of the C-S bond, a significant departure from the typical S-F bond reactivity. The reaction demonstrates broad functional group compatibility and can be achieved using catalysts like Pd(OAc)₂ with appropriate phosphine (B1218219) ligands. This development allows for the use of sulfonyl fluorides in synthetic strategies previously reserved for aryl halides and triflates.

Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Sulfonyl Fluorides

Aryl Sulfonyl Fluoride Boronic Acid/Ester Catalyst/Ligand Conditions Product Type Yield Reference
4-Methoxy­benzene­sulfonyl fluoride Phenyl­boronic acid Pd(OAc)₂, Ruphos Dioxane, 100 °C 4-Methoxy-1,1'-biphenyl 91%
Naphthalene-2-sulfonyl fluoride (4-Formyl­phenyl)boronic acid Pd(OAc)₂, Ruphos Dioxane, 100 °C 4-(Naphthalen-2-yl)benzaldehyde 88%
Pyridine-2-sulfonyl fluoride (PyFluor) 2-Thiophene­boronic acid Pd(dppf)Cl₂ Na₃PO₄, THF/H₂O, 100 °C 2-(Thiophen-2-yl)pyridine 89%
4-Acetyl­benzene­sulfonyl fluoride (4-(Trifluoro­methyl)phenyl)boronic acid Pd(OAc)₂, Ruphos Dioxane, 100 °C 1-(4'-(Trifluoro­methyl)-[1,1'-biphenyl]-4-yl)ethan-1-one 85%

The mechanism of the SuFEx reaction is generally understood to be a nucleophilic substitution at the sulfur(VI) center. The reaction is driven by the high electrophilicity of the sulfur atom. For reactions with neutral nucleophiles like amines, the mechanism can be understood as an Sₙ2-type reaction. The process can be significantly accelerated by a complementary base, which increases the nucleophilicity of the amine without directly participating in the bond-forming transition state.

The sulfur atom in the sulfonyl fluoride moiety is a potent electrophilic center. This is due to the strong inductive electron-withdrawing effect of the two oxygen atoms and the highly electronegative fluorine atom, which create a significant partial positive charge on the sulfur atom. This inherent electrophilicity is the foundation of SuFEx chemistry and the compound's ability to react with a wide array of nucleophiles.

In the specific case of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride, the electrophilic character of the sulfonyl group is further amplified by the electronic effects of the substituents on the benzene ring. Both the bromine atom and the cyano group are strongly electron-withdrawing, which depletes electron density from the aromatic ring and, by extension, from the sulfur atom. This enhanced electrophilicity makes this compound a particularly reactive SuFEx partner compared to aryl sulfonyl fluorides with electron-donating or neutral substituents. This "tunable" reactivity allows sulfonyl fluorides to be used as precisely targeted covalent modifiers for biological molecules, reacting only with specific nucleophilic residues (like tyrosine, lysine (B10760008), or serine) within a protein's binding site.

Nucleophilic Addition and Substitution Reactions (e.g., SuFEx Click Chemistry)

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle, participating in a range of substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent cyano and para-sulfonyl fluoride groups, which activate the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The cyano and sulfonyl fluoride substituents on this compound activate the benzene ring towards nucleophilic attack. In SNAr mechanisms, the reaction proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. nih.gov

The rate-determining step is typically the initial addition of the nucleophile, as this step temporarily disrupts the aromaticity of the ring. stackexchange.com The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, which can delocalize the negative charge. libretexts.org In this molecule, both the cyano and sulfonyl fluoride groups can help stabilize this intermediate.

While the bromine atom can act as a leaving group, it is noteworthy that in SNAr reactions involving polyhalogenated aromatic compounds, a fluoride substituent is often more readily displaced than a bromide. stackexchange.comyoutube.com This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, lowering the activation energy of the rate-determining addition step. stackexchange.com Therefore, depending on the specific nucleophile and reaction conditions, competitive substitution at other halogenated sites, if present, might be observed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov The bromine atom of this compound can be effectively replaced with aryl, vinyl, or alkyl groups from corresponding boronic acids or esters. ugr.es The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Parameter Typical Conditions for Aryl Bromides
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand RuPhos, SPhos, PPh₃
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, Ethanol (B145695), Water
Boron Reagent Arylboronic acids, Potassium aryltrifluoroborates

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov This transformation is catalyzed by palladium and requires a base to neutralize the hydrogen halide produced during the reaction. The C-Br bond in this compound is a suitable site for this reaction, allowing for the introduction of a variety of vinyl groups. mdpi.commdpi.com

Parameter Typical Conditions for Aryl Bromides
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Alkene Partner Styrene, Acrylates, Ethylene

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide. organic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. researchgate.net The bromine atom on the title compound can be readily coupled with various alkynes, providing a direct route to substituted aryl alkynes. soton.ac.ukorganic-chemistry.org

Parameter Typical Conditions for Aryl Bromides
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, Diisopropylamine
Solvent THF, DMF, Toluene
Alkyne Partner Phenylacetylene, Propyne, Functionalized terminal alkynes

Radical Reactions Involving Bromine

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage under radical conditions, initiated by radical initiators or photolysis. While less common than cross-coupling reactions for synthetic applications, these pathways are mechanistically significant. One potential transformation is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, typically using a radical initiator and a hydrogen atom donor like tributyltin hydride or silanes. Other radical reactions could involve the formation of an aryl radical, which could then participate in addition or cyclization reactions. Specific studies detailing the radical reactivity of this compound are not widely documented, but its behavior can be inferred from the general reactivity of substituted aryl bromides.

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other nitrogen-containing moieties, most notably amines and carboxylic acid derivatives.

Reduction Reactions to Amines

The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing a basic aminomethyl functionality. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. The reaction is typically performed under pressure in a solvent like ethanol or methanol.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in aprotic solvents (e.g., THF, diethyl ether) can efficiently reduce nitriles to primary amines. Another common reagent is sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst.

These reduction methods are generally compatible with aryl halides and sulfonyl fluorides, allowing for the selective conversion of the cyano group.

Nitrile Hydrolysis and Derivatives

The cyano group can undergo hydrolysis to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This reaction provides a pathway to introduce carboxylic acid functionality or its derivatives.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially converts the nitrile to a primary amide (3-Bromo-4-carbamoylbenzene-1-sulfonyl fluoride). lumenlearning.com Prolonged reaction time or harsher conditions will lead to further hydrolysis of the amide to the corresponding carboxylic acid (5-bromo-2-(fluorosulfonyl)benzoic acid). chemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong aqueous base like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.com Subsequent acidification of the reaction mixture yields the carboxylic acid. The intermediate in this reaction is also the primary amide.

Care must be taken during hydrolysis, as the sulfonyl fluoride group can also be susceptible to hydrolysis to a sulfonic acid under particularly harsh acidic or basic conditions.

Reaction Conditions Primary Product
Partial HydrolysisH₂SO₄ (conc.), gentle heating3-Bromo-4-carbamoylbenzene-1-sulfonyl fluoride
Complete Acidic HydrolysisH₂SO₄ (aq.), prolonged heating5-Bromo-2-(fluorosulfonyl)benzoic acid
Basic HydrolysisNaOH (aq.), heating, then H₃O⁺ workup5-Bromo-2-(fluorosulfonyl)benzoic acid

Cycloaddition Reactions of the Cyano Group

The cyano group (-C≡N) in this compound is a potential participant in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. One of the most well-documented cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a powerful tool in medicinal chemistry for the synthesis of bioisosteres of carboxylic acids.

While specific studies on the cycloaddition reactions of this compound are not extensively reported, the general reactivity of aryl nitriles suggests that it can undergo such transformations. For instance, the reaction of aryl nitriles with sodium azide (B81097), often in the presence of a Lewis acid or an ammonium (B1175870) salt, is a common method for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an intermediate vinyl azide, followed by cyclization.

The reaction conditions for the formation of tetrazoles from nitriles can vary, with some methods employing catalysts like zinc salts to facilitate the reaction in water. organic-chemistry.org The use of fluorosulfonyl azide (FSO2N3) has also been reported as a potent diazotizing reagent for the synthesis of tetrazoles from amidines and guanidines under mild, aqueous conditions. organic-chemistry.orgyoutube.com

Table 1: Examples of Reagents for Tetrazole Synthesis from Nitriles

Reagent Catalyst/Conditions Product
Sodium Azide (NaN₃) Zinc Salts in Water 5-substituted-1H-tetrazole
Sodium Azide (NaN₃) Ammonium Chloride 5-substituted-1H-tetrazole

Given the electron-withdrawing nature of the bromo and sulfonyl fluoride groups on the aromatic ring, the electrophilicity of the carbon atom of the cyano group in this compound is enhanced. This could potentially influence its reactivity in cycloaddition reactions. However, without specific experimental data, the precise conditions and outcomes of such reactions for this particular compound remain a subject for further investigation.

Aromatic Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its three substituents.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

For this compound, an incoming electrophile would attack the electron-rich π-system of the benzene ring. The positions of substitution are dictated by the directing effects of the existing substituents.

Bromine (-Br): The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect (-I), which is stronger than its electron-donating resonance effect (+R). However, it is an ortho, para-director because the resonance effect, although weaker, stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions.

Cyano (-CN): The cyano group is a strongly deactivating group due to both its strong electron-withdrawing inductive (-I) and resonance (-R) effects. This significant withdrawal of electron density from the ring makes it much less nucleophilic and therefore less reactive towards electrophiles. The cyano group is a meta-director.

Sulfonyl Fluoride (-SO₂F): The sulfonyl fluoride group is a very powerful electron-withdrawing group, making it strongly deactivating. Its strong -I and -R effects significantly reduce the electron density of the aromatic ring. Similar to the cyano group, the sulfonyl fluoride group is a meta-director.

The combined effect of these three substituents renders the aromatic ring of this compound highly deactivated towards electrophilic aromatic substitution. The directing effects of the substituents are as follows:

The sulfonyl fluoride at position 1 directs incoming electrophiles to positions 3 and 5 (meta).

The bromine at position 3 is an ortho, para-director. Its ortho positions are 2 and 4, and its para position is 6.

The cyano group at position 4 is a meta-director, directing to positions 2 and 6.

Considering the positions on the ring:

Position 2 is directed by the cyano group (meta) and the bromo group (ortho).

Position 5 is directed by the sulfonyl fluoride group (meta).

Position 6 is directed by the bromo group (para) and the cyano group (meta).

In cases of conflicting directing effects, the most strongly deactivating groups will have the most significant influence. Given that both the sulfonyl fluoride and cyano groups are powerful deactivating, meta-directing groups, and the bromine is a deactivating ortho, para-director, electrophilic substitution on this highly deactivated ring would be extremely difficult to achieve under standard conditions. If a reaction were to occur, the substitution pattern would be complex, with the directing effects of all three groups needing to be considered. The strong deactivation suggests that harsh reaction conditions would be necessary, which could lead to a mixture of products or decomposition. nih.gov

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Electronic Effect Reactivity Directing Effect
-Br -I > +R Deactivating ortho, para
-CN -I, -R Strongly Deactivating meta

Detailed Mechanistic Studies

Detailed mechanistic studies on this compound are scarce in the available literature. However, insights into its potential reaction mechanisms can be inferred from studies on related aryl sulfonyl fluorides and polysubstituted aromatic compounds.

For electrophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the high-energy sigma complex. This step involves the disruption of the aromatic system and is therefore energetically costly. The high degree of deactivation of the benzene ring in this compound, due to the presence of three electron-withdrawing groups, would significantly increase the activation energy for this step, making the reaction very slow.

In nucleophilic aromatic substitution (SNAr) reactions, which are more likely for such an electron-deficient ring, the rate-determining step is generally the attack of the nucleophile on the ring to form a Meisenheimer complex. The subsequent loss of the leaving group is usually fast.

While many reactions of aryl sulfonyl fluorides proceed through ionic intermediates, there is growing evidence for the involvement of radical species in some transformations. For instance, the synthesis of aryl sulfonyl fluorides can proceed via radical pathways involving aryl radical intermediates. rsc.orgmdpi.comresearchgate.net

The photochemically or thermally induced homolytic cleavage of a bond to the aromatic ring or the sulfonyl fluoride group could generate radical intermediates. For example, reactions involving the displacement of the bromo group could potentially proceed through a radical mechanism under certain conditions, such as in the presence of radical initiators or upon photolysis. Radical-mediated additions to the cyano group are also a possibility. Recent studies have highlighted the generation of fluorosulfonyl radicals (•SO₂F) and their participation in the synthesis of various sulfonyl fluorides. nih.govrsc.org The involvement of such radical intermediates would lead to reaction pathways and products that are distinct from those of ionic mechanisms. However, specific experimental evidence for the formation of radical intermediates in reactions of this compound is not currently available.

Transition State Analysis

The reactivity of this compound is intrinsically linked to the nature of the transition states involved in its reactions. While specific computational and experimental transition state analyses for this exact molecule are not extensively documented in publicly available literature, a thorough understanding can be derived from mechanistic studies of analogous aryl sulfonyl fluorides and related nucleophilic aromatic substitution (SNAr) reactions. The presence of a sulfonyl fluoride group, a bromine atom, and a cyano group on the benzene ring allows for two primary types of reactions: Sulfur(VI) Fluoride Exchange (SuFEx) at the sulfonyl group, and nucleophilic aromatic substitution on the ring. The transition states for these pathways are distinct and are influenced by the electronic properties of the substituents.

Transition States in Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The SuFEx reaction is a cornerstone of click chemistry, involving the substitution of the fluoride atom on the sulfur(VI) center by a nucleophile. Mechanistic investigations of SuFEx reactions with various nucleophiles, such as amines and phenolates, suggest that the reaction can proceed through different transition states, primarily categorized as either a concerted SN2-type mechanism or a stepwise addition-elimination pathway. nih.govnih.gov

In a concerted SN2-type mechanism, the nucleophile attacks the sulfur atom concurrently with the departure of the fluoride leaving group. This process proceeds through a single transition state. Computational studies on model systems, such as the reaction of methanesulfonyl fluoride with methylamine, have indicated a high energy barrier for this type of reaction, which can be significantly lowered by the presence of a base. nih.gov The base enhances the nucleophilicity of the attacking amine, facilitating the formation of the transition state.

Alternatively, the reaction can proceed via a stepwise addition-elimination mechanism, which involves the formation of a transient pentacoordinate sulfur intermediate. This pathway is considered more likely for stronger nucleophiles like phenolate (B1203915) anions, where the reaction barriers are found to be very low. acs.org

For this compound, the electron-withdrawing nature of the bromo and cyano groups would increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The transition state in a SuFEx reaction would involve the approach of the nucleophile to the sulfur center, leading to a trigonal bipyramidal geometry. The stability of this transition state is a critical determinant of the reaction rate.

Table 1: Hypothetical Activation Energies for the SuFEx Reaction of this compound with Different Nucleophiles (Illustrative Example)

NucleophileProposed MechanismHypothetical Activation Energy (kcal/mol)
MethylamineSN2-type (base-catalyzed)15-20
PhenolateAddition-Elimination10-15
Water (hydrolysis)Addition-Elimination20-25

Transition States in Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups (cyano and sulfonyl fluoride) ortho and para to the bromine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the bromide ion from the aromatic ring.

The SNAr mechanism is a two-step process involving an addition-elimination sequence. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

The transition state for the formation of the Meisenheimer complex involves the rehybridization of the ipso-carbon from sp2 to sp3 as the nucleophile approaches. chemistrysteps.com The negative charge that develops is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing cyano and sulfonyl fluoride groups at the ortho and para positions, respectively. This stabilization lowers the energy of the transition state and, consequently, the activation energy of the reaction.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride (B91410) are dictated by the interplay of its constituent functional groups: the electron-withdrawing sulfonyl fluoride and cyano groups, and the inductively withdrawing, yet weakly resonance-donating, bromine atom.

Precise bond lengths and angles for 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride have not been published. However, DFT calculations on analogous molecules, such as benzenesulfonyl fluoride, 3-bromobenzenesulfonyl fluoride, and 4-cyanobenzenesulfonyl fluoride, provide a strong basis for estimating its molecular geometry.

The geometry of the benzene (B151609) ring is expected to exhibit some distortion from a perfect hexagon due to the electronic effects of the substituents. The powerful electron-withdrawing nature of the -SO₂F and -CN groups would likely lead to a slight elongation of the C-C bonds adjacent to these substituents and a corresponding alteration in the internal bond angles of the ring. The C-S and S-F bond lengths are anticipated to be in the typical range for arylsulfonyl fluorides.

Table 1: Representative DFT Calculated Geometrical Parameters for Analogous Compounds

ParameterBenzenesulfonyl fluoride3-Bromobenzenesulfonyl fluoride4-Cyanobenzenesulfonyl fluoride
C-S Bond Length (Å)~1.77~1.77~1.78
S-F Bond Length (Å)~1.58~1.58~1.57
S=O Bond Length (Å)~1.42~1.42~1.42
C-Br Bond Length (Å)N/A~1.90N/A
C-CN Bond Length (Å)N/AN/A~1.45
∠C-S-O (°)~108~108~108
∠O-S-O (°)~123~123~123

Note: The data in this table is illustrative and based on typical values found in computational studies of the respective analogous compounds. Actual values can vary depending on the level of theory and basis set used in the calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the presence of multiple electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to be localized primarily on the benzene ring, with some contribution from the bromine atom's lone pairs. The LUMO, conversely, is expected to be distributed over the benzene ring and the electron-accepting sulfonyl fluoride and cyano groups. The strong electron-withdrawing nature of these substituents would lead to a relatively small HOMO-LUMO gap, suggesting a higher propensity for accepting electrons and participating in chemical reactions.

Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Benzenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzenesulfonyl fluoride~ -7.5~ -1.5~ 6.0
4-Cyanobenzenesulfonyl fluoride~ -8.0~ -2.5~ 5.5
3-Bromobenzenesulfonyl fluoride~ -7.6~ -1.7~ 5.9

Note: This data is representative and intended to illustrate the expected trends. The actual values for this compound would be influenced by the combined electronic effects of all substituents.

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would be characterized by several key features.

The regions around the oxygen and fluorine atoms of the sulfonyl fluoride group, as well as the nitrogen atom of the cyano group, would exhibit a strong negative electrostatic potential due to the high electronegativity of these atoms. Conversely, a significant positive electrostatic potential would be localized on the sulfur atom of the sulfonyl fluoride group, making it a prime target for nucleophilic attack. The hydrogen atoms on the benzene ring would also exhibit a positive potential. The π-system of the benzene ring itself will be electron-deficient due to the strong withdrawing effects of the substituents.

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the most likely sites for chemical reactions and the regioselectivity of those reactions.

Based on the electronic structure, the primary sites for nucleophilic attack on this compound are predicted to be the sulfur atom of the sulfonyl fluoride group and the carbon atom of the cyano group. The sulfur atom is highly electrophilic due to the attached electronegative oxygen and fluorine atoms.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, all three substituents are deactivating. The sulfonyl fluoride and cyano groups are strong meta-directors, while the bromine atom is a weak deactivator and an ortho-, para-director.

Given the positions of the substituents, a new electrophile would be directed to the positions meta to the strongest deactivating groups (-SO₂F and -CN) and ortho/para to the bromine. The position C5 (ortho to bromine and meta to the sulfonyl fluoride) and C2 (ortho to the sulfonyl fluoride, meta to the cyano, and ortho to the bromine) would be the most likely sites for electrophilic attack. However, steric hindrance from the bulky sulfonyl fluoride group might disfavor attack at the C2 position. Computational studies modeling the transition states for electrophilic attack at each available position on the ring would be necessary to definitively predict the major product. Such studies would likely show that substitution at the C5 position has the lowest activation energy.

Mechanistic Simulations and Validation

Mechanistic simulations are crucial for understanding the reactivity and reaction pathways of chemical compounds. For a molecule like this compound, such studies would provide invaluable insights into its behavior in chemical transformations.

Transition State Characterization and Energy Barrier Calculations

Theoretical chemists employ computational methods, such as density functional theory (DFT), to identify the transition state structures of reactions involving the subject compound. The characterization of these high-energy intermediates is fundamental to understanding the reaction mechanism. Subsequent calculations would determine the energy barriers, or activation energies, which are critical for predicting reaction rates.

Table 1: Hypothetical Transition State Analysis for a Nucleophilic Attack on this compound

Reaction CoordinateTransition State Geometry (Key Parameters)Calculated Energy Barrier (kcal/mol)
S-F bond cleavageElongated S-F bond, approaching nucleophileData not available
Nucleophilic addition to sulfurTetrahedral intermediate formationData not available

Reaction Coordinate Mapping for Key Transformations

Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products through the transition state. This mapping helps in identifying the lowest energy path and understanding the intricate details of bond-breaking and bond-forming events. For this compound, this would be particularly useful for understanding its reactions at the sulfonyl fluoride moiety.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical findings with experimental data. The calculated energy barriers, for instance, should correlate with experimentally determined reaction rates. The absence of both computational and experimental kinetic studies for reactions of this compound precludes any such correlation at this time.

Intermolecular Interactions and Solvent Effects

The chemical environment significantly influences the behavior of a molecule. Computational studies are essential for elucidating these effects at a molecular level.

Study of Hydrogen Bonding Interactions

The presence of electronegative atoms (fluorine, oxygen, and nitrogen) in this compound suggests its potential to participate in hydrogen bonding, either as an acceptor or, in the presence of suitable functional groups, as a donor. Computational models can predict the geometries and energies of these interactions, which are vital for understanding its behavior in biological systems and in solution.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Computational models, such as implicit and explicit solvation models, can be used to predict how different solvents would affect the reactivity of this compound. These studies would calculate the stabilization or destabilization of reactants, transition states, and products in various solvent environments.

Table 2: Hypothetical Solvent Effects on a Reaction of this compound

SolventDielectric ConstantPredicted Relative Reaction Rate
Toluene2.4Data not available
Dichloromethane9.1Data not available
Acetonitrile37.5Data not available
Water80.1Data not available

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